8-Bromo-6-methoxyquinazoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
8-bromo-6-methoxyquinazoline |
InChI |
InChI=1S/C9H7BrN2O/c1-13-7-2-6-4-11-5-12-9(6)8(10)3-7/h2-5H,1H3 |
InChI Key |
YNITZHDMJVFTRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN=CN=C2C(=C1)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8 Bromo 6 Methoxyquinazoline and Its Precursors
Strategies for Incorporating Bromine into the Quinazoline (B50416) Core
Direct bromination of a pre-formed quinazoline or quinazolinone ring system is a common approach. This typically involves the use of a brominating agent to introduce the bromine atom at the desired position. For instance, N-bromosuccinimide (NBS) is a reagent that can be used for the bromination of activated aromatic rings. In one study, 5-bromoanthranilic acid was synthesized by treating anthranilic acid with NBS in acetonitrile. nih.govresearchgate.net This brominated precursor can then be used to construct the quinazoline ring.
The reactivity of the quinazoline ring towards electrophilic substitution is influenced by the existing substituents. Electron-donating groups can activate the ring, facilitating bromination, while electron-withdrawing groups can deactivate it. The position of bromination is also directed by the electronic effects of the substituents present on the ring.
An alternative and often more regioselective strategy involves the construction of the quinazoline ring from a precursor that already contains the bromine atom at the desired position. This method provides better control over the final substitution pattern of the quinazoline product.
A widely used method starts with a brominated anthranilic acid derivative. For example, 5-bromoanthranilic acid can be reacted with a suitable one-carbon synthon, such as an isothiocyanate, to form a thiourea (B124793) intermediate. nih.govresearchgate.net This intermediate can then be cyclized to form the corresponding 6-bromoquinazolin-4-one derivative. nih.govresearchgate.net Subsequent chemical modifications can then be performed to arrive at the target 8-bromo-6-methoxyquinazoline.
Another approach involves the reaction of a brominated 2-aminobenzonitrile (B23959) or 2-aminobenzaldehyde (B1207257) with a suitable coupling partner. For example, a copper-catalyzed cascade reaction between a substituted (2-bromophenyl)methylamine and an amidine hydrochloride can be used to synthesize quinazolines. organic-chemistry.org This method proceeds through sequential intermolecular N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation. organic-chemistry.org
| Starting Material | Reagents and Conditions | Product | Reference |
| Anthranilic acid | N-Bromosuccinimide (NBS), Acetonitrile | 5-Bromoanthranilic acid | nih.govresearchgate.net |
| 5-Bromoanthranilic acid | Phenyl isothiocyanate, Triethylamine, Ethanol, Reflux | 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | nih.govresearchgate.net |
| (2-Bromophenyl)methylamines | Amidine hydrochlorides, CuBr, Air | Quinazolines | organic-chemistry.org |
Methodologies for Methoxy (B1213986) Group Introduction at Position 6
The introduction of a methoxy group at the 6-position of the quinazoline ring is another critical step in the synthesis of the target compound. This can be accomplished either by direct alkylation of a hydroxyl group or by building the quinazoline ring from a precursor that already contains the methoxy group.
If a quinazoline precursor with a hydroxyl group at the 6-position is available, a straightforward method for introducing the methoxy group is through an alkylation reaction. This typically involves treating the hydroxyl-substituted quinazoline with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic alkoxide that then reacts with the methylating agent in a Williamson ether synthesis. For example, various alkyl halides have been used to alkylate quinazolin-4-one derivatives in the presence of potassium carbonate in DMF. nih.gov
A more convergent approach involves using a starting material that already contains the methoxy group at the appropriate position on the benzene (B151609) ring. This precursor is then used to construct the quinazoline ring system. For instance, 2-amino-5-methoxybenzoic acid or its derivatives can serve as a starting point. This compound can be reacted with a suitable cyclizing agent to form the 6-methoxyquinazoline (B1601038) core. This strategy offers the advantage of avoiding potential side reactions that might occur during the alkylation of a more complex quinazoline molecule. Studies have shown the synthesis of quinazoline derivatives starting from 2-methoxybenzoic acid. nih.gov
| Precursor | Reaction Type | Key Reagents | Resulting Moiety | Reference |
| 6-Hydroxyquinazoline derivative | Alkylation (Williamson Ether Synthesis) | Methyl iodide, Base (e.g., K2CO3) | 6-Methoxyquinazoline | nih.gov |
| 2-Amino-5-methoxybenzoic acid | Cyclization | Various cyclizing agents | 6-Methoxyquinazoline core | nih.gov |
Multi-Step Synthetic Sequences and Process Optimization
Process optimization is crucial for making the synthesis more efficient and scalable. This can involve:
Reagent and Catalyst Screening: Investigating different reagents and catalysts to improve reaction yields, reduce reaction times, and enhance selectivity. For example, various palladium catalysts are often used in cross-coupling reactions to form C-C or C-N bonds in quinazoline synthesis. nih.gov
Reaction Condition Optimization: Fine-tuning parameters such as temperature, solvent, and reaction time to maximize the desired product formation and minimize byproducts.
Purification Techniques: Developing efficient methods for isolating and purifying the intermediates and the final product, such as recrystallization or column chromatography.
By carefully designing the synthetic route and optimizing each step, researchers can efficiently produce this compound for its various applications in chemical and pharmaceutical research.
Convergent and Linear Synthesis Pathways
The construction of the this compound framework can be approached through either linear or convergent synthesis strategies. Each pathway offers distinct advantages and disadvantages in terms of efficiency, yield, and adaptability.
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Sequential modification of a single starting material. | Conceptually simple to plan. | Lower overall yield, longer reaction sequence, potential for material loss at each step. youtube.com |
| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. | Higher overall yield, greater efficiency, allows for parallel synthesis of fragments. youtube.com | May require more complex planning and synthesis of individual fragments. |
Efficient Isolation and Purification Techniques
The isolation and purification of brominated quinazoline derivatives are critical steps to ensure the final product's purity, which is paramount for its intended applications, particularly in pharmacology. Common techniques employed include:
Crystallization: This is a primary method for purifying solid compounds. The choice of solvent is crucial and is often determined empirically. For quinazoline derivatives, solvents like ethanol, ethyl acetate, and hexane, or mixtures thereof, are frequently used. Recrystallization can effectively remove impurities, yielding highly pure crystalline material.
Column Chromatography: Silica (B1680970) gel column chromatography is a versatile and widely used technique for the purification of organic compounds. A suitable eluent system (a mixture of polar and non-polar solvents) is selected to separate the desired compound from byproducts and unreacted starting materials. The progress of the separation is monitored by thin-layer chromatography (TLC). For brominated compounds, careful selection of the solvent system is necessary to achieve good separation.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure compounds, especially on a smaller scale, preparative HPLC is the method of choice. It offers high resolution and can separate closely related impurities.
The purification of quinazolin-4(3H)-one derivatives, which are structurally related to this compound, has been reported using column chromatography on silica gel. acs.org In some cases, the crude product can be purified by simple washing and filtration, which is a more environmentally friendly and cost-effective approach. acs.org
Application of Telescoping Processes in Synthesis
A telescoping approach to a quinazoline derivative might involve the in-situ formation of a key intermediate, which then reacts directly with the next reagent added to the same pot. For example, the reduction of a nitro group to an amine, followed by an in-situ cyclization reaction to form the quinazoline ring, could be performed as a telescoped process. This avoids the need to isolate the potentially unstable amino intermediate. The success of a telescoping process relies on the compatibility of the reagents and reaction conditions of the sequential steps.
Catalytic Approaches for Quinazoline Scaffold Construction
The development of catalytic methods for the synthesis of quinazolines has been a major focus of research, aiming to improve efficiency, selectivity, and sustainability.
Transition-Metal-Catalyzed Annulations and Coupling Reactions (e.g., Cu, Pd, Fe, Co)
Transition-metal catalysts have proven to be powerful tools for the construction of the quinazoline scaffold through various annulation and coupling reactions.
Copper (Cu)-Catalyzed Reactions: Copper catalysts are attractive due to their low cost and toxicity compared to other transition metals. Copper-catalyzed methods for quinazoline synthesis often involve the coupling of substituted 2-halobenzylamines with amides or amidines. organic-chemistry.org For instance, a ligand-free copper-catalyzed cascade reaction between (2-bromophenyl)methylamines and amides can lead to quinazoline derivatives through a sequential Ullmann-type coupling and aerobic oxidation. organic-chemistry.org Copper-catalyzed reactions of 2-isocyanobenzoates with amines have also been developed for the synthesis of quinazolin-4-ones. acs.org
Palladium (Pd)-Catalyzed Reactions: Palladium catalysts are highly versatile and have been extensively used in cross-coupling reactions to form C-N and C-C bonds. Palladium-catalyzed direct arylation of quinazolin-4-ones with aryl iodides is an effective method for synthesizing 2-arylquinazolin-4-ones. organic-chemistry.org
Iron (Fe)-Catalyzed Reactions: Iron is an earth-abundant and environmentally benign metal. Iron-catalyzed synthesis of quinazolines can be achieved through the cyclization of 2-alkylamino N-H ketimines via an sp3 C-H oxidation and intramolecular C-N bond formation. nih.gov
Cobalt (Co)-Catalyzed Reactions: Cobalt catalysts have also been employed in the synthesis of quinazolines. For example, a ligand-free cobalt-catalyzed dehydrogenative annulation of 2-aminoaryl alcohols with nitriles provides a route to quinazolines under mild conditions. nih.gov
| Metal Catalyst | Reaction Type | Starting Materials | Key Advantages |
| Copper (Cu) | Ullmann-type coupling, Aerobic oxidation | (2-bromophenyl)methylamines, amides | Low cost, low toxicity, ligand-free options. organic-chemistry.org |
| Palladium (Pd) | Direct arylation | Quinazolin-4-ones, aryl iodides | High efficiency and versatility in C-C and C-N bond formation. organic-chemistry.org |
| Iron (Fe) | C-H oxidation, Intramolecular C-N cyclization | 2-alkylamino N-H ketimines | Earth-abundant, environmentally friendly. nih.gov |
| Cobalt (Co) | Dehydrogenative annulation | 2-aminoaryl alcohols, nitriles | Mild reaction conditions, ligand-free options. nih.gov |
Chemical Reactivity and Synthetic Transformations of 8 Bromo 6 Methoxyquinazoline
Reactivity of the Bromine Moiety at Position 8
The bromine atom at the C-8 position of the quinazoline (B50416) ring is a key site for synthetic transformations, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
While direct nucleophilic aromatic substitution of the 8-bromo group can be challenging, displacement by strong nucleophiles under specific conditions is possible. For instance, studies on haloquinazolines have shown that the reactivity of a halogen substituent is influenced by its position on the benzo ring. A kinetic study of methoxy-dehalogenation on various substituted quinazolines in methanol (B129727) revealed the order of reactivity to be 7 > 5 > 6- and 8-positions. rsc.org This suggests that the 8-position is less activated towards nucleophilic attack compared to other positions on the carbocyclic ring.
The bromine atom at position 8 serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental in carbon-carbon and carbon-heteroatom bond formation.
Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound. libretexts.org In the context of 8-bromo-6-methoxyquinazoline, the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl, heteroaryl, alkenyl, and alkyl groups at the 8-position. The general reaction involves a palladium catalyst, a base, and a suitable solvent. libretexts.orgnih.gov The reaction is tolerant of various functional groups and has been successfully applied to unprotected ortho-bromoanilines, which are structurally related to the 8-bromo-quinazoline system. nih.gov Optimized conditions often involve specific palladium catalysts and ligands to achieve high yields, even with challenging substrates. nih.govnih.gov
Stille Coupling: The Stille reaction provides another powerful tool for C-C bond formation, coupling the this compound with various organostannanes. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide array of functional groups, and its mechanism involves a catalytic cycle with a palladium(0) complex. psu.edu The reaction typically uses a palladium catalyst, such as Pd(PPh₃)₄, and can be influenced by additives like copper(I) salts. organic-chemistry.orgresearchgate.net While effective, a significant drawback of the Stille coupling is the toxicity of the organotin reagents. organic-chemistry.org
Table 1: Comparison of Suzuki-Miyaura and Stille Coupling Reactions
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
|---|---|---|
| Organometallic Reagent | Organoboron compounds (boronic acids, boronic esters) | Organostannanes (organotin compounds) |
| Toxicity of Reagents | Generally low toxicity | High toxicity |
| Byproducts | Boron-based, often water-soluble and easily removed | Tin-based, often toxic and difficult to remove |
| Reaction Conditions | Requires a base | Does not typically require a base |
| Functional Group Tolerance | Broad | Very broad |
| Availability of Reagents | Wide commercial availability | Many are commercially available or can be synthesized |
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgorganic-chemistry.org For this compound, the methoxy (B1213986) group at position 6 can potentially act as a DMG, directing metalation to the 5- or 7-position. However, the nitrogen atoms within the quinazoline ring itself can also act as powerful directing groups. The relative directing ability of these groups would determine the site of metalation. harvard.edunih.gov Following metalation, the resulting organolithium intermediate can be quenched with various electrophiles to introduce a wide range of substituents. The hierarchy of directing group ability is a critical consideration in predicting the outcome of DoM reactions. harvard.edunih.gov
Transformations Involving the Methoxy Group at Position 6
The methoxy group at the C-6 position offers opportunities for further functionalization, primarily through ether cleavage and subsequent derivatization.
Cleavage of the methyl ether at the 6-position of this compound would yield the corresponding 8-bromo-quinazolin-6-ol. This transformation is typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting hydroxyl group is a versatile functional handle for a variety of derivatization reactions. researchgate.netnih.gov For instance, the phenol (B47542) can be converted to esters, ethers, or other functional groups through standard synthetic protocols. researchgate.net Derivatization can be used to modify the electronic properties and biological activity of the quinazoline scaffold. nih.govmdpi.com
Direct oxidation of the methoxy group on the quinazoline ring is a less common transformation. However, oxidative processes can occur under specific conditions. For example, oxidation of substituted quinazolines can lead to the formation of quinazoline-3-oxides. nih.gov It is also conceivable that under harsh oxidative conditions, the methoxy group could be cleaved or otherwise transformed, though this is not a primary synthetic route for this class of compounds.
Electrophilic and Nucleophilic Reactivity of the Quinazoline Ring System
The quinazoline ring system is a bicyclic heterocycle composed of a fused benzene (B151609) and pyrimidine (B1678525) ring. The presence of two nitrogen atoms in the pyrimidine ring significantly influences the electron distribution across the entire scaffold, rendering it susceptible to specific types of chemical reactions. In the case of this compound, the substituents on the benzene ring further modulate this reactivity.
Nucleophilic Additions to the Pyrimidine Ring
The pyrimidine ring in quinazoline is electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes it a prime target for nucleophilic attack. Generally, the C4 position of the quinazoline ring is the most electrophilic and, therefore, the most common site for nucleophilic addition. This is attributed to the polarization of the C4=N3 double bond.
While specific studies detailing nucleophilic additions directly to the pyrimidine ring of this compound are not extensively documented in publicly available literature, the general reactivity of the quinazoline core provides a strong predictive framework. For instance, the parent quinazoline molecule is known to undergo addition reactions with various nucleophiles.
It is important to note that the presence of the bromine atom at the 8-position and the methoxy group at the 6-position can influence the rate and regioselectivity of nucleophilic additions. The electron-withdrawing nature of the bromine atom can further enhance the electrophilicity of the pyrimidine ring, potentially increasing its reactivity towards nucleophiles. Conversely, the electron-donating methoxy group might have a counteracting, albeit weaker, effect.
Further empirical studies are required to fully elucidate the specific outcomes of nucleophilic addition reactions on this compound.
Functionalization at Unsubstituted Positions of the Quinazoline Ring
The functionalization of unsubstituted positions on the quinazoline ring allows for the introduction of diverse chemical moieties, paving the way for the synthesis of novel derivatives with potentially interesting properties. In this compound, the unsubstituted positions on the benzene ring are C5 and C7.
Based on the general principles of electrophilic aromatic substitution on the quinazoline ring, the benzene portion is more susceptible to attack than the electron-deficient pyrimidine ring. The directing effects of the existing substituents play a crucial role in determining the position of further functionalization. The methoxy group at C6 is an ortho-, para-directing activator, while the bromine atom at C8 is an ortho-, para-directing deactivator.
Considering these directing effects, electrophilic substitution reactions on this compound would be expected to favor the C5 and C7 positions. For instance, nitration of 6-bromoquinoline, a related heterocyclic system, has been shown to occur at the C5 position, highlighting the directing influence of the bromo and ring nitrogen atoms. semanticscholar.org This suggests that similar reactivity could be anticipated for this compound.
The table below summarizes the expected reactivity at the unsubstituted positions of this compound.
| Unsubstituted Position | Expected Reactivity | Rationale |
| C5 | Favorable for electrophilic substitution | Ortho to the activating methoxy group at C6 and meta to the deactivating bromo group at C8. |
| C7 | Favorable for electrophilic substitution | Ortho to both the activating methoxy group at C6 and the deactivating bromo group at C8. Steric hindrance might play a role. |
It is important to emphasize that while these predictions are based on established principles of organic chemistry, the actual outcomes of functionalization reactions can be influenced by various factors, including the specific reagents and reaction conditions employed.
Computational and Theoretical Investigations of 8 Bromo 6 Methoxyquinazoline
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of quinazoline (B50416) derivatives. nih.govresearchgate.net DFT methods, such as the B3LYP hybrid functional combined with a split-valence basis set like 6–31+G(d,p), are popular and accurate for calculations involving molecules with nitrogen, oxygen, carbon, and hydrogen atoms. nih.gov Such studies compute various molecular parameters and electronic properties to predict reactivity and stability. researchgate.net
The electronic characteristics of a molecule are crucial for understanding its reactivity and biological activity. nih.gov Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of this. researchgate.netresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov
In studies of related 6-bromo quinazoline derivatives, the HOMO and LUMO orbitals were found to be distributed across the quinazolinone and bromobenzene (B47551) rings. nih.gov DFT calculations have been used to determine the FMO energies and the corresponding energy gap, providing insights that can justify the results of biological assays. nih.gov For instance, a comparative DFT study on two different 6-bromo quinazoline-4(3H)-one derivatives (compounds 8a and 8c) and the known drug Erlotinib revealed important differences in their electronic stability. nih.gov
Table 1: Frontier Orbital Energies and Energy Gap for Related Quinazoline Derivatives
| Compound | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Compound 8a | - | - | 4.71 |
| Compound 8c | - | - | 4.57 |
| Erlotinib | - | - | 4.18 |
Data sourced from a study on 6-bromo quinazoline-4(3H)-one derivatives. nih.gov
The data indicates that compound 8a is more stable than compound 8c and Erlotinib due to its larger energy gap. nih.gov
Theoretical calculations are employed to find the most stable three-dimensional arrangement of a molecule, a process known as energy minimization. By comparing the total energies of different conformations, researchers can identify the most thermodynamically stable structures. nih.gov For example, DFT analysis performed at the B3LYP/6–31+G(d,p) level showed that a 6-bromo quinazoline derivative with an aliphatic linker (compound 8a) was thermodynamically more stable than a related derivative (compound 8c). nih.govresearchgate.netnih.gov
Furthermore, Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of a molecule when interacting with a biological target. researchgate.net The stability of a ligand-protein complex can be evaluated by calculating the Root-Mean-Square Deviation (RMSD) over the simulation time. researchgate.net A stable RMSD profile suggests that the ligand has settled into a consistent position within the active site of the protein, indicating a stable binding conformation. researchgate.net In simulations involving related quinazoline derivatives and the Epidermal Growth Factor Receptor (EGFR), ligands were observed to achieve equilibrium, signifying that they maintained a consistent conformation and interaction with the receptor. researchgate.net
Molecular Modeling and Docking Studies
Molecular modeling, particularly docking, is a computational technique used to predict how a molecule (ligand) binds to the active site of a target protein. researchgate.net This method is crucial for understanding the interactions that drive binding and for designing new, more potent inhibitors. mdpi.com
Docking simulations predict the preferred orientation of a ligand within a protein's binding pocket. These studies have been effectively used for bromo-quinazoline derivatives targeting proteins like EGFR. nih.gov For example, docking studies of a potent 6-bromo quinazoline derivative (compound 8a) into the EGFR active site (PDB: 1M17) showed that it fit well within the binding pocket. nih.gov
The quinazolinone ring was observed to form π-interactions with key residues such as Lys 745 and the critical mutant gatekeeper residue Met 790, while the phenyl moiety formed π-interactions with Asp 855. nih.gov These interactions are significant as they are similar to those observed for established inhibitors like Neratinib. nih.gov The ability to form hydrogen bonds and other key interactions with residues like Cys 773 and Met 769 is also a critical determinant of binding. researchgate.net
Beyond predicting the binding mode, docking studies can estimate the binding affinity, often expressed as a binding energy value in kcal/mol. A more negative value typically indicates a stronger binding affinity. nih.gov In a study of 6-bromo quinazoline derivatives, the binding energies were calculated to assess their potential as EGFR inhibitors. nih.govresearchgate.netnih.gov
Table 2: Calculated Binding Energies for 6-Bromo Quinazoline Derivatives against EGFR
| Compound | Binding Energy (kcal/mol) |
|---|---|
| Compound 8a | -6.7 |
| Compound 8c | -5.3 |
Data represents binding affinity for the EGFR target. nih.govresearchgate.netnih.gov
The results showed that compound 8a had a more favorable binding energy compared to compound 8c, which correlated with its higher potency in biological assays. nih.govresearchgate.netnih.gov The interactions underpinning these affinities include hydrogen bonds and π-stacking interactions with essential amino acid residues in the EGFR active site, such as Lys 721, Leu 694, and Leu 820. nih.gov The presence of these desirable interactions suggests that such compounds effectively target the EGFR active site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. analchemres.org While classical QSAR models use physicochemical properties, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) consider the 3D interaction fields of molecules, often providing more detailed and interpretable models. analchemres.org
For quinazoline derivatives, structure-activity relationship (SAR) studies have indicated that the nature of substitutions significantly affects their anticancer activity. researchgate.net For instance, in a series of 6-bromo-2-thio-3-phenylquinazolin-4(3H)-ones, derivatives with an aliphatic chain at the thiol position showed significantly higher cytotoxicity than those with aromatic chains. nih.gov Specifically, one derivative (compound 8a) demonstrated greater potency than the reference drug Erlotinib against the MCF-7 cancer cell line. nih.govresearchgate.netnih.gov Furthermore, the position of substituents on the phenyl ring was found to be important; a methyl group at the para position resulted in higher potency compared to one at the meta position. nih.gov
While a specific QSAR model for 8-bromo-6-methoxyquinazoline was not found in the reviewed literature, these SAR findings provide the foundational data necessary for developing one. A robust QSAR model could be built to predict the activity of new, unsynthesized derivatives, thereby guiding the design of compounds with enhanced potency. analchemres.org
Molecular Descriptor Calculation and Selection
In typical computational studies, molecular descriptors—numerical values that characterize the properties of a molecule—are calculated from the 2D or 3D structure of a compound. Software such as Mordred or PaDEL-Descriptor can compute thousands of descriptors, which fall into various categories including constitutional, topological, geometrical, and quantum-chemical descriptors. The selection of the most relevant descriptors is a crucial step, often accomplished using statistical methods or machine learning algorithms to identify those that correlate most strongly with a specific biological activity or property.
Development and Validation of Predictive Models
Once relevant descriptors are selected, a predictive model, such as a Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) model, is developed. These models aim to establish a mathematical relationship between the chemical structure (represented by the descriptors) and a particular endpoint, like biological activity or a pharmacokinetic parameter. Techniques such as multiple linear regression, partial least squares, support vector machines, and neural networks are commonly employed. Model validation is critical and is typically performed using internal (cross-validation) and external validation sets to ensure the model's robustness and predictive power.
Prediction of In Vitro Biological Activity Profiles
Computational tools can predict the likely biological activities of a compound. Programs like PASS (Prediction of Activity Spectra for Substances) analyze the structure of a new compound and compare it to a large database of known bioactive molecules to predict a spectrum of potential pharmacological effects, mechanisms of action, and even potential toxicities. These predictions help prioritize compounds for further experimental testing.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment
In silico ADME prediction is a vital part of early-stage drug discovery, used to filter out compounds with poor pharmacokinetic profiles.
Prediction of Key Pharmacokinetic Parameters
Various software packages and web-based tools (e.g., SwissADME, pkCSM, ADMET Predictor) are used to estimate key pharmacokinetic parameters based on a molecule's structure. These parameters include:
Absorption: Predictions for human intestinal absorption and oral bioavailability.
Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.
Metabolism: Identification of likely metabolic pathways and interaction with cytochrome P450 (CYP) enzymes.
Excretion: Prediction of total clearance.
These predictions are based on established models and large datasets of experimentally determined values.
Bioactivity Score Determination Against Receptor Classes
The potential for a compound to interact with major receptor classes can be estimated computationally. This "bioactivity score" is often calculated based on structural similarity to known ligands for GPCRs, ion channels, kinases, nuclear receptors, proteases, and enzymes. These scores help to identify promising candidates and flag potential off-target effects early in the discovery process.
While these methodologies are well-established, their specific application to This compound has not been reported in the available literature. Therefore, no data tables or specific research findings for this compound can be provided.
Structure Activity Relationship Sar and Mechanistic Elucidation in Vitro/theoretical of 8 Bromo 6 Methoxyquinazoline Derivatives
Impact of Bromine Substitution on Molecular Interactions and Activity
The introduction of a bromine atom at the C-8 position of the quinazoline (B50416) ring significantly influences the molecule's physicochemical properties and its ability to interact with biological targets. This is attributable to a combination of positional and electronic effects.
The location of the halogen substituent on the quinazoline ring is a critical determinant of biological activity. Studies on various quinazoline derivatives have demonstrated that substitution at different positions leads to markedly different pharmacological outcomes. For instance, in the context of apoptosis-inducing N-methyl-4-(4-methoxyanilino)quinazolines, substitution at the 6-position is preferred over the 7-position, where it is less tolerated. nih.gov Furthermore, replacing the carbon at the 8-position with a nitrogen atom resulted in a significant decrease in potency, highlighting the importance of the chemical environment at this specific location. nih.gov
Research on 6-bromo-2-((4-nitrobenzyl)thio)-3-phenylquinazolin-4(3H)-one has shown that substitutions on the quinazoline ring affect anticancer activity. researchgate.netnih.gov While this research focused on C-6 bromo-derivatives, it underscores the principle that the placement of the bromine atom is a key factor in determining the molecule's therapeutic potential. Another study on quinazolin-4-ones as tankyrase inhibitors revealed that substitutions at the C-8 position can improve potency. oulu.fi In the development of 1,5-benzothiazepines, it was noted that the steric and electronic properties of substituents had a limited impact on reaction yields. thieme-connect.com However, for other related structures, substitutions at different positions on the rings resulted in varied yields. thieme-connect.com
The differential effects of C-8 versus C-6 bromination can be attributed to the altered electronic distribution within the quinazoline ring system and the distinct steric environments created by the halogen at these positions. These factors collectively influence how the molecule docks into the active site of a target protein and the types of intermolecular interactions it can form.
The bromine atom, with its unique electronic properties, can participate in a variety of non-covalent interactions, most notably halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on another molecule. nih.gov The strength of this interaction is influenced by the nature of the halogen, with iodine forming the strongest and fluorine the weakest halogen bonds. rsc.org
The presence of a bromine atom at the C-8 position of a quinazoline derivative can facilitate the formation of halogen bonds with electron-rich atoms like oxygen or nitrogen in the binding pocket of a biological target. nih.govrsc.org For example, single-crystal X-ray diffraction data of a brominated organic molecule revealed a short bromine-oxygen halogen bond, indicating a definite electronic interaction. rsc.org This type of interaction can significantly contribute to the binding affinity and selectivity of the ligand. The ability of bromine to form these bonds can suppress vibrational dissipation, which is a key factor in the phosphorescence of certain molecules. rsc.org
Influence of Methoxy (B1213986) Group on Molecular Recognition
The methoxy group at the C-6 position of the quinazoline ring is another key player in defining the molecule's interaction profile. Its influence stems from a combination of stereoelectronic and inductive effects, as well as its ability to participate in hydrogen bonding.
This electronic modulation can have several consequences for molecular recognition. The increased electron density can enhance π-π stacking interactions with aromatic residues in a protein's binding site. Furthermore, the electronic nature of the methoxy group can influence the acidity and basicity of nearby functional groups, thereby affecting their ionization state and ability to form ionic interactions. In some quinazolin-4(3H)-one derivatives, a dimethoxy group was found to be favorable for inhibiting BRD4 activity but unfavorable for PARP1 inhibition. nih.gov The introduction of a methoxy group has also been shown to enhance intramolecular charge transfer in some molecules. researchgate.net
The oxygen atom of the methoxy group is a potent hydrogen bond acceptor. researchgate.net It can readily form hydrogen bonds with hydrogen bond donors, such as the hydroxyl or amide groups of amino acid residues in a protein's active site. researchgate.netresearchgate.netnih.gov This ability to participate in hydrogen bonding networks can significantly contribute to the binding affinity and specificity of the 8-bromo-6-methoxyquinazoline derivative.
The formation of such hydrogen bonds can help to properly orient the ligand within the binding pocket, maximizing other favorable interactions and leading to a more stable ligand-receptor complex. researchgate.net The introduction of a methoxy group has been shown to lead to the formation of new hydrogen bonds in crystal structures. researchgate.net The size of the methoxy group can also play a role in ensuring a good fit within the binding pocket of a kinase, thereby maintaining the desired binding mode. researchgate.net
In Vitro Modulation of Specific Biochemical Pathways and Targets
Quinazoline derivatives are known to interact with a wide range of biological targets, and the specific substitution pattern of this compound dictates its activity against particular biochemical pathways. Quinazoline-based compounds have been investigated for their potential as anticancer agents due to their diverse biological activities. nih.govnih.gov
For instance, various quinazoline derivatives have been synthesized and evaluated as inhibitors of enzymes such as poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4), which are implicated in cancer therapy. nih.gov The structure-activity relationship studies in these cases highlight how modifications to the quinazoline core, including the introduction of methoxy groups, can modulate inhibitory activity. nih.gov In one study, a dimethoxy group was found to be a key group for inhibiting BRD4. nih.gov
Furthermore, quinazoline derivatives have been explored as apoptosis inducers, with the substitution pattern on the quinazoline ring playing a crucial role in their potency. nih.gov The ability of the this compound scaffold to interact with specific targets is a direct consequence of the combined effects of the bromine and methoxy substituents, as discussed in the preceding sections. The precise nature of these interactions, elucidated through techniques like molecular docking and in vitro assays, is essential for the rational design of more potent and selective therapeutic agents. nih.govnih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition Mechanisms
The quinazoline core is a well-established pharmacophore for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. plos.orgnih.gov Several FDA-approved cancer therapeutics, such as gefitinib (B1684475) and erlotinib, are based on this scaffold. nih.gov Research into 6-bromoquinazoline (B49647) derivatives has provided valuable insights into the SAR for EGFR inhibition. The presence of a halogen, such as bromine, at the 6-position of the quinazoline ring has been shown to enhance the anticancer effects of these compounds.
Docking studies have revealed that 6-bromoquinazoline derivatives can effectively bind to the ATP-binding site of the EGFR kinase domain. For instance, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were synthesized and evaluated for their cytotoxic activities. Molecular docking and molecular dynamics simulations of potent compounds from this series showed stable interactions within the EGFR active site. Key interactions often involve hydrogen bonding and hydrophobic interactions with critical amino acid residues.
While specific studies focusing exclusively on this compound are limited in the context of direct EGFR inhibition, the principles derived from related 6-bromo and 8-methoxy analogs are highly relevant. For example, in a series of 8-methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3)-one compounds, the methoxy group at the 8-position was found to be crucial for activity. One of the most potent compounds in this series formed a hydrogen bond between the oxygen atom of the methoxy group and the threonine residue T854 within the hinge region of EGFR. This highlights the potential contribution of the 6-methoxy group in this compound derivatives to EGFR binding.
| Compound Series | Key Structural Features | Impact on EGFR Inhibition |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-ones | Bromine at C6; various substituents at the 2-mercapto position. | Aliphatic chains at the 2-mercapto position showed higher potency than aromatic ones. |
| 8-Methoxy-2-trimethoxyphenyl-3-substituted quinazoline-4(3)-ones | Methoxy at C8; trimethoxyphenyl at C2; various substituents at C3. | The 8-methoxy group is critical for hydrogen bonding with T854 in the EGFR hinge region. |
β-Catenin/TCF4 Signaling Pathway Disruption
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. A key event in this pathway is the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, particularly TCF4. Disrupting this protein-protein interaction (PPI) is a promising strategy for cancer therapy.
A recent study focused on the design and synthesis of novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives as potential inhibitors of the β-catenin/TCF4 interaction. plos.orgfrontiersin.org This research provides direct evidence for the potential of the 8-methoxyquinazoline scaffold in modulating this pathway. The derivatives were designed based on a structure-based drug design approach to specifically hinder the binding of TCF4 to β-catenin. frontiersin.org
One of the most potent compounds from this series, compound 18B , demonstrated significant downregulation of the β-catenin/TCF4 signaling pathway. plos.orgfrontiersin.org Mechanistic studies in HCT116 human colon cancer cells, which have a constitutively active Wnt/β-catenin pathway, revealed that compound 18B reduced the expression of both β-catenin and TCF4 proteins. frontiersin.org Furthermore, it led to a decrease in the mRNA levels of well-known Wnt target genes, c-MYC and Cyclin D1. frontiersin.org
The structure-activity relationship in this series highlighted the importance of the substituents at the 4 and 7 positions of the 8-methoxyquinazoline core for cytotoxic potency and pathway inhibition. These findings strongly suggest that the this compound scaffold could be a valuable starting point for developing potent inhibitors of the β-catenin/TCF4 signaling pathway.
| Compound | Cell Line | Effect on β-Catenin/TCF4 Pathway |
| 18B (an 8-methoxyquinazoline derivative) | HCT116 | Downregulated β-catenin and TCF4 protein expression; reduced mRNA levels of c-MYC and Cyclin D1. frontiersin.org |
Trypanothione Reductase (TR) Enzyme Inhibition
Trypanothione reductase (TR) is a key enzyme in the redox metabolism of trypanosomatid parasites, such as Leishmania and Trypanosoma, the causative agents of leishmaniasis and trypanosomiasis, respectively. mdpi.comnih.gov As this enzyme is absent in humans, it represents an attractive target for the development of new anti-parasitic drugs. mdpi.com
While no studies have directly reported the inhibition of TR by this compound, research on related quinoline (B57606) and quinazoline scaffolds suggests potential activity. The core structures of these compounds can be accommodated within the active site of TR. For instance, screening of compound libraries against T. brucei TR has identified inhibitors with a quinoline scaffold. nih.gov Structure-activity relationship studies on these inhibitors have indicated that substitutions on the quinoline ring can influence potency. nih.gov Specifically, the presence of a bromo group at the 6-position of a quinoline ring was found to be more favorable for activity than hydrogen or fluorine, while its repositioning to the 7- or 8-position had a minor effect. nih.gov
This suggests that the bromo substituent on the this compound scaffold could contribute to binding affinity with TR. However, without direct experimental evidence, the inhibitory potential of this compound derivatives against TR remains speculative. Further research is needed to explore this specific interaction.
Other Enzyme or Receptor Interactions (e.g., chitin (B13524) synthase inhibition)
Chitin is an essential structural component of the fungal cell wall, and the enzyme responsible for its synthesis, chitin synthase, is a validated target for antifungal agents. nih.gov Currently, there is a lack of specific research investigating the inhibitory effects of this compound or its derivatives on chitin synthase.
General screening for chitin synthase inhibitors has identified a variety of chemical structures, but quinazoline-based compounds have not been a primary focus in the published literature on this topic. Therefore, the potential for this compound derivatives to act as chitin synthase inhibitors is unknown and represents an area for future investigation.
Cellular Mechanism of Action Studies (In Vitro)
The in vitro anticancer activity of this compound derivatives is often mediated through the induction of programmed cell death (apoptosis) and the inhibition of cellular processes crucial for metastasis, such as migration and invasion.
Induction of Apoptosis in Cancer Cell Lines
Apoptosis is a key mechanism by which cytotoxic agents eliminate cancer cells. Several studies have demonstrated that derivatives of 8-methoxyquinazoline can induce apoptosis in various cancer cell lines.
In the study of 4,7-disubstituted 8-methoxyquinazoline derivatives as β-catenin/TCF4 inhibitors, the most potent compound, 18B , was shown to induce apoptosis in both HCT116 colon cancer and HepG2 liver cancer cells. plos.orgfrontiersin.org The induction of apoptosis was confirmed by morphological changes observed under a microscope, as well as through Hoechst 33342 and Annexin V/PI staining assays. plos.org
While this study did not involve an 8-bromo substituent, the findings for the 8-methoxyquinazoline core are significant. The apoptotic effect is likely a downstream consequence of the disruption of the Wnt/β-catenin signaling pathway, which plays a crucial role in cell survival.
| Compound | Cell Line | Apoptotic Effect |
| 18B (an 8-methoxyquinazoline derivative) | HCT116, HepG2 | Induced apoptosis, confirmed by morphological changes and Annexin V/PI staining. plos.orgfrontiersin.org |
Inhibition of Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis, the primary cause of cancer-related mortality. Therefore, agents that can inhibit these processes are of great therapeutic interest.
The aforementioned study on 4,7-disubstituted 8-methoxyquinazoline derivatives also investigated their effect on cell migration. plos.orgfrontiersin.org Using an in vitro wound healing assay, it was demonstrated that compound 18B significantly inhibited the migration of both HCT116 and HepG2 cells. plos.orgfrontiersin.org This anti-migratory effect is likely linked to the inhibition of the Wnt/β-catenin pathway, as this pathway is known to regulate genes involved in cell motility and the epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion.
These findings underscore the potential of the 8-methoxyquinazoline scaffold, and by extension, this compound derivatives, to not only kill cancer cells but also to prevent their spread.
| Compound | Cell Line | Effect on Cell Migration |
| 18B (an 8-methoxyquinazoline derivative) | HCT116, HepG2 | Inhibited cell migration in a wound healing assay. plos.orgfrontiersin.org |
Interference with Cell Cycle Progression
Research into the biological activity of bromo-quinazoline derivatives has shed light on their potential as anticancer agents that can disrupt the cell cycle, a fundamental process for tumor growth. One study on a series of 6-bromoquinazoline derivatives identified a particularly active compound, designated as 8a, which demonstrated the ability to arrest the cell cycle at the pre-G1 phase in PC-3 human prostate cancer cells. researchgate.net This pre-G1 phase arrest is indicative of apoptosis, or programmed cell death, a desirable outcome in cancer therapy.
The induction of apoptosis by such compounds is a critical mechanism for their anticancer effects. By halting the cell cycle before DNA replication, these derivatives can prevent the proliferation of cancer cells. researchgate.net
Selective Activity in Cancer vs. Normal Cell Models
A key aspect of an effective anticancer agent is its ability to selectively target cancer cells while minimizing harm to healthy, normal cells. Studies on 6-bromo quinazoline-4(3H)-one derivatives have shown promising results in this regard. nih.govresearchgate.net
One particular derivative, referred to as compound 8a, which features an aliphatic linker attached to a thiol group, has demonstrated significant cytotoxic activity against cancer cell lines. nih.govresearchgate.net In vitro screening revealed its potency against the MCF-7 breast cancer cell line and the SW480 colon cancer cell line. nih.govresearchgate.net
Crucially, when tested against a normal human fetal lung fibroblast cell line (MRC-5), compound 8a exhibited a much higher IC₅₀ value, indicating lower toxicity to normal cells. nih.govresearchgate.net This differential cytotoxicity suggests a degree of selectivity for cancer cells over non-tumorigenic cells. nih.govresearchgate.net The selectivity index (SI), calculated as the ratio of the IC₅₀ in normal cells to that in cancer cells, further quantifies this preferential activity.
The table below summarizes the cytotoxic activity of a key 6-bromo-quinazoline-4(3H)-one derivative against various cell lines.
| Compound | Cell Line | Cell Type | IC₅₀ (µM) |
| 8a | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 nih.govresearchgate.net |
| SW480 | Colon Adenocarcinoma | 17.85 ± 0.92 nih.govresearchgate.net | |
| MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 nih.govresearchgate.net |
Derivatization Strategies and Analogue Design Based on the 8 Bromo 6 Methoxyquinazoline Scaffold
Scaffold Modification and Hybridization Approaches
The modification of the 8-Bromo-6-methoxyquinazoline scaffold through molecular hybridization is a key strategy to develop novel drug candidates with potentially enhanced efficacy and selectivity. This approach involves the covalent linkage of the quinazoline (B50416) core with other pharmacologically active moieties.
Integration of Diverse Pharmacophores through Molecular Hybridization
Molecular hybridization aims to create synergistic effects by combining two or more pharmacophores in a single molecule. This can lead to compounds with improved affinity for their biological targets or with multi-target activity. While specific examples for the this compound scaffold are not extensively documented in publicly available literature, the general principles of quinazoline hybridization can be readily applied. For instance, various bioactive moieties such as chalcones, isoxazolines, and other heterocyclic systems have been successfully hybridized with the quinazoline ring system to generate compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects.
Design of Quinazoline-Based Hybrid Molecules
The design of quinazoline-based hybrids is a rational process that considers the biological targets and the desired pharmacological profile. For example, the hybridization of a quinazoline scaffold with a chalcone (B49325) moiety has been explored to create potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. Similarly, quinazolinone-isoxazoline hybrids have been synthesized and shown to possess interesting biological properties. These examples demonstrate the potential of applying similar hybridization strategies to the this compound core to generate novel chemical entities with tailored biological activities.
Rational Design of Compound Libraries for Target Validation
The systematic exploration of the chemical space around the this compound scaffold is crucial for identifying lead compounds and validating biological targets. This is often achieved through the design and synthesis of compound libraries.
Structure-Guided Design Principles from SAR Data
Structure-Activity Relationship (SAR) studies provide valuable insights into how chemical modifications of a scaffold affect its biological activity. Although specific SAR data for this compound derivatives are scarce, studies on closely related analogues, such as 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, offer important guiding principles. For these compounds, the nature of the substituent at the 2-position and on the phenyl ring at the 3-position significantly influences their cytotoxic activity. For instance, the introduction of different alkyl or benzyl (B1604629) groups at the 2-thio position leads to a range of biological activities.
To illustrate the impact of substitutions on biological activity, the following interactive table presents SAR data for a series of 6-bromo-quinazoline derivatives. This data can be used to infer potential SAR trends for analogues of this compound.
| Compound ID | R Group (at 2-position) | Biological Activity (IC50, µM) |
| 1a | -CH2CH3 | 18.5 |
| 1b | -CH2CH2CH3 | 15.2 |
| 1c | -CH2-Ph | 25.8 |
| 1d | -CH2-(4-Cl-Ph) | 22.1 |
| 1e | -CH2-(4-F-Ph) | 23.5 |
| 1f | -CH2-(4-NO2-Ph) | 28.9 |
This table is a representative example based on SAR studies of related quinazoline analogues and is intended to illustrate the principles of structure-guided design. The specific IC50 values are hypothetical and for illustrative purposes only.
Combinatorial Synthesis for Structural Diversity
Combinatorial chemistry is a powerful tool for generating large libraries of compounds for high-throughput screening. The this compound scaffold is well-suited for combinatorial synthesis due to the reactive nature of the bromine atom. Solid-phase synthesis approaches have been successfully employed for the creation of 2,4-diaminoquinazoline libraries. In a typical solid-phase synthesis, a support-bound amine can react with a dichloroquinazoline, followed by displacement of the second chlorine with another amine. This allows for the rapid generation of a diverse set of analogues by varying the amine building blocks in each step. A similar strategy could be envisioned for the this compound scaffold, where the bromine atom could be utilized for attachment to a solid support or for further diversification.
Advanced Chemical Transformations for Analog Synthesis
The bromine atom at the 8-position of the this compound scaffold is a key feature that enables a wide range of advanced chemical transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating diverse and complex analogues.
Prominent examples of such transformations include:
Suzuki Coupling: This reaction involves the coupling of the bromoquinazoline with a boronic acid or ester, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 8-position. This is a highly versatile method for creating carbon-carbon bonds.
Heck Reaction: The Heck reaction facilitates the coupling of the bromoquinazoline with an alkene, leading to the formation of a new carbon-carbon bond and the introduction of a vinyl group. This reaction is valuable for the synthesis of styryl-like derivatives.
Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds by coupling the bromoquinazoline with a primary or secondary amine. This is a key method for introducing diverse amino functionalities, which are often crucial for biological activity.
The application of these modern synthetic methods to the this compound scaffold opens up vast possibilities for the generation of novel analogues with diverse substitution patterns at the 8-position, thereby enabling a thorough exploration of the structure-activity landscape.
Functional Group Interconversions at Substituent Positions
The 8-bromo and 6-methoxy groups on the quinazoline ring serve as versatile handles for a variety of chemical transformations, enabling the introduction of diverse functionalities.
The bromine atom at the C-8 position is particularly amenable to palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at this position. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govyoutube.comchemeurope.com This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (such as Xantphos), and a base (like cesium carbonate). nih.gov The choice of ligand is crucial and can be tailored to the specific amine and aryl halide substrates to optimize reaction efficiency. nih.gov For instance, sterically hindered phosphine ligands have been shown to be effective for a broad range of substrates. nih.gov This methodology allows for the synthesis of a library of 8-aminoquinazoline derivatives with diverse substituents, which can be crucial for modulating biological activity.
Similarly, the Suzuki-Miyaura coupling provides an efficient route to form carbon-carbon bonds by coupling the 8-bromoquinazoline (B1287984) with various organoboron reagents, such as boronic acids or their esters. wikipedia.orgresearchgate.netnih.govlibretexts.orgorganic-chemistry.org This reaction, also palladium-catalyzed, enables the introduction of aryl, heteroaryl, alkyl, and alkenyl groups at the C-8 position. nih.govorganic-chemistry.org The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields. researchgate.netlibretexts.orgorganic-chemistry.org For example, the use of aqueous media and specific ligands can lead to highly efficient couplings. nih.gov
The 6-methoxy group, an ether linkage, can also be a site for functional group interconversion. Cleavage of the methyl ether to reveal a hydroxyl group can be achieved using various reagents. This transformation opens up possibilities for further derivatization, such as O-alkylation or esterification. The resulting 8-bromo-6-hydroxyquinazoline can then be alkylated to introduce a variety of new ether linkages. The alkylation of the hydroxyl group can be performed under basic conditions using alkyl halides. repec.orgjuniperpublishers.comresearchgate.net This strategy allows for the introduction of longer alkyl chains or functionalized side chains, which can influence the compound's lipophilicity and interaction with biological targets.
Table 1: Functional Group Interconversions on the this compound Scaffold
| Position | Initial Functional Group | Reaction Type | Reagents and Conditions | Resulting Functional Group |
| 8 | Bromo | Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base, amine | Amino |
| 8 | Bromo | Suzuki-Miyaura Coupling | Pd catalyst, ligand, base, boronic acid/ester | Aryl, Heteroaryl, Alkyl, Alkenyl |
| 6 | Methoxy (B1213986) | Ether Cleavage | Strong acid (e.g., HBr, BBr₃) | Hydroxyl |
| 6 | Hydroxy | O-Alkylation | Base, alkyl halide | Alkoxy |
Stereoselective Synthesis of Chiral Derivatives
The introduction of chirality into drug molecules is a critical aspect of modern drug design, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The quinazoline scaffold provides opportunities for the creation of stereogenic centers, leading to chiral derivatives.
One of the most effective methods for the stereoselective synthesis of chiral quinazoline derivatives is through asymmetric hydrogenation . The C=N bond within the quinazoline ring can be selectively reduced to a C-N single bond, creating a stereocenter. This transformation can be achieved with high enantioselectivity using chiral transition metal catalysts, particularly those based on iridium or ruthenium. rsc.orgdicp.ac.cnnih.govnih.gov For instance, iridium complexes with chiral diphosphine ligands have been successfully employed for the asymmetric hydrogenation of quinazolinones, yielding chiral dihydroquinazolinones with excellent enantioselectivities (up to 98% ee). rsc.orgdicp.ac.cn The choice of the chiral ligand is paramount in controlling the stereochemical outcome of the reaction.
Another approach to introduce chirality is through the use of chiral auxiliaries . wikipedia.orgsigmaaldrich.comresearchgate.net A chiral auxiliary can be temporarily attached to the quinazoline scaffold, directing the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. For example, a chiral amine can be introduced at a suitable position on the quinazoline ring, and its stereocenter can influence the diastereoselectivity of a subsequent transformation on the heterocyclic ring.
Furthermore, the synthesis of chiral derivatives can be achieved by employing biomimetic asymmetric reduction . This approach utilizes chiral and regenerable NAD(P)H models in the presence of a Brønsted acid to reduce the quinazolinone ring, affording chiral dihydroquinazolinones with high yields and enantioselectivities. dicp.ac.cn
The development of stereoselective methods allows for the synthesis of specific enantiomers of this compound derivatives, enabling a more precise investigation of their biological activities and the identification of the eutomer, the enantiomer with the desired pharmacological effect.
Table 2: Strategies for Stereoselective Synthesis of Chiral Quinazoline Derivatives
| Method | Key Feature | Catalyst/Reagent | Example Transformation |
| Asymmetric Hydrogenation | Direct reduction of C=N bond | Chiral Iridium or Ruthenium complexes | Quinazolinone to Chiral Dihydroquinazolinone |
| Chiral Auxiliaries | Temporary attachment of a chiral group | Chiral amines, alcohols, etc. | Diastereoselective alkylation or cyclization |
| Biomimetic Asymmetric Reduction | Use of chiral NAD(P)H models | Chiral NAD(P)H model, Brønsted acid | Quinazolinone to Chiral Dihydroquinazolinone |
Future Perspectives in 8 Bromo 6 Methoxyquinazoline Research
Emerging Synthetic Methodologies for Enhanced Efficiency
While the core synthesis of the quinazoline (B50416) ring is well-established, recent advancements in synthetic organic chemistry offer promising avenues for more efficient and versatile production of derivatives like 8-bromo-6-methoxyquinazoline. Traditional methods often require harsh conditions or multiple steps, limiting rapid analog synthesis. Emerging strategies focus on metal-catalyzed reactions, multicomponent reactions (MCRs), and greener, more atom-economical approaches.
Transition metal-catalyzed reactions, employing catalysts based on palladium, copper, iron, and cobalt, have become powerful tools for constructing the quinazoline framework. nih.gov These methods often allow for the formation of multiple bonds in a single step under milder conditions. For instance, palladium-catalyzed carbonylative transformations and copper-catalyzed tandem reactions have shown high efficiency in synthesizing quinazolinone derivatives from readily available starting materials. nih.gov Organocatalytic synthesis, utilizing small organic molecules as catalysts, presents an environmentally benign alternative to metal catalysts, often proceeding under mild and solvent-free conditions. nih.gov
Furthermore, multicomponent reactions (MCRs) are gaining traction as they enable the rapid and cost-effective assembly of complex molecules from simple precursors in a one-pot fashion, reducing waste and purification steps. nih.gov Microwave-assisted synthesis has also emerged as a technique to accelerate reaction times and improve yields for quinazoline derivatives. researchgate.net These novel methodologies could be adapted for the synthesis of this compound, facilitating the efficient generation of a library of analogs for structure-activity relationship (SAR) studies.
Table 1: Comparison of Traditional vs. Emerging Synthetic Methodologies for Quinazolines
| Feature | Traditional Methods | Emerging Methodologies |
| Catalysts | Often require stoichiometric strong acids/bases | Catalytic amounts of transition metals or organocatalysts |
| Reaction Conditions | Frequently harsh (high temperatures, pressures) | Generally milder and more controlled |
| Efficiency | Can be multi-step with lower overall yields | Often higher yields, one-pot procedures (MCRs) |
| Environmental Impact | Can generate significant waste | Greener, higher atom economy, reduced solvent use |
| Versatility | May have limited substrate scope | Broader functional group tolerance |
Integration of Advanced Computational Techniques in Drug Design
The integration of advanced computational techniques is set to revolutionize the drug design process for this compound analogs. In silico methods such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and virtual screening are becoming indispensable tools for identifying and optimizing lead compounds. researchgate.netnih.gov
Molecular docking studies allow for the prediction of binding affinities and modes of interaction between quinazoline derivatives and their biological targets at an atomic level. nih.govresearchgate.net This provides crucial insights into the structural requirements for potent activity and selectivity. For example, docking studies have been instrumental in understanding the binding of quinazoline-based inhibitors to the active sites of enzymes like human thymidylate synthase and cyclooxygenase-2 (COX-2). nih.govresearchgate.net
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing robust QSAR models, researchers can predict the activity of novel, unsynthesized this compound derivatives, thereby prioritizing the synthesis of the most promising candidates. nih.gov Both 2D- and 3D-QSAR models have been successfully applied to various series of quinazoline analogs to guide lead optimization. nih.govworldscientific.com
Virtual screening of large compound libraries against a specific biological target is another powerful computational approach. nih.gov This can rapidly identify novel hit compounds with the desired pharmacological profile, which can then be synthesized and evaluated experimentally. The use of machine learning algorithms in conjunction with these computational methods is also on the rise, further enhancing the predictive power of these in silico tools. mdpi.comnih.gov
Exploration of Novel Biological Targets and Therapeutic Areas (In Vitro/Theoretical)
While quinazoline derivatives are well-known for their anticancer properties, particularly as kinase inhibitors, future research on this compound will likely explore a wider range of biological targets and therapeutic areas through in vitro and theoretical studies. The versatility of the quinazoline scaffold allows for its interaction with a diverse array of biomolecules.
In vitro screening of this compound and its derivatives against a panel of kinases, phosphatases, and other enzymes could uncover novel inhibitory activities. For instance, quinazolines have been investigated as inhibitors of phosphodiesterase 7 (PDE7) and as potential agents for neurodegenerative diseases through the inhibition of acetylcholinesterase. nih.govnih.gov Theoretical studies, such as molecular docking and pharmacophore modeling, can guide this exploration by identifying potential new targets for which the this compound core may have a high binding affinity. nih.govnih.gov
The exploration of novel therapeutic areas beyond oncology is a significant future direction. The anti-inflammatory, antimicrobial, and anticonvulsant activities of various quinazoline derivatives have been reported. researchgate.netnih.gov In vitro studies on relevant cell lines and enzyme assays, guided by in silico predictions, could reveal the potential of this compound in treating inflammatory disorders, infectious diseases, or neurological conditions. For example, virtual screening has been used to identify quinazolinone derivatives as potential antitubercular agents by targeting enzymes specific to Mycobacterium tuberculosis. nih.gov
Table 2: Potential Novel Biological Targets for this compound Derivatives (Based on Quinazoline Scaffold Research)
| Target Class | Specific Examples | Potential Therapeutic Area |
| Enzymes | Phosphodiesterases (e.g., PDE7), Acetylcholinesterase, Thymidylate Synthase, Cyclooxygenase-2 (COX-2) | Inflammation, Neurodegenerative diseases, Cancer, Pain |
| Kinases | Aurora Kinases, Receptor Tyrosine Kinases (beyond EGFR) | Cancer |
| Receptors | G-protein coupled receptors (GPCRs) | Various |
| Microbial Targets | Dihydrofolate Reductase (DHFR) in bacteria/protozoa, Polyketide Synthase 13 in M. tuberculosis | Infectious Diseases |
Development of Predictive Models for Structure-Based Drug Discovery
The development of predictive models is crucial for accelerating the structure-based drug discovery process for this compound. These models, built upon experimental data and computational analysis, can guide the design of more potent and selective analogs.
Pharmacophore modeling is a powerful technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity. nih.gov A validated pharmacophore model for a particular target can be used as a 3D query to screen virtual libraries for novel compounds that fit the model, including new this compound derivatives. nih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed 3D contour maps that visualize the regions around a molecule where modifications to steric and electrostatic fields would enhance or diminish biological activity. worldscientific.comfrontiersin.org These models offer a visual guide for designing new analogs with improved potency. For quinazoline derivatives, 3D-QSAR models have been successfully developed to predict their inhibitory activity against targets like the epidermal growth factor receptor (EGFR). frontiersin.orgunar.ac.id
The integration of machine learning with these modeling techniques is a rapidly advancing area. mdpi.com Machine learning algorithms can be trained on large datasets of chemical structures and biological activities to develop highly accurate predictive models that can outperform traditional QSAR approaches. nih.gov These advanced predictive models will be instrumental in rationally designing the next generation of this compound-based therapeutic agents.
Q & A
Basic Question: What synthetic routes are available for preparing 8-bromo-6-methoxyquinazoline, and how are purity and yield optimized?
Methodological Answer:
A common approach involves halogenation and methoxylation of quinazoline precursors. For example, refluxing quinazoline derivatives with brominating agents (e.g., N-bromosuccinimide) in glacial acetic acid under controlled conditions (3–4 hours at 100–110°C) can introduce the bromo substituent . Post-synthesis, purity is verified using thin-layer chromatography (TLC) with cyclohexane:ethyl acetate (2:1 v/v) as the mobile phase . Recrystallization in ethanol improves yield (typically 60–70%) and purity (>95%) .
| Key Reaction Parameters | Typical Values |
|---|---|
| Reaction Temperature | 100–110°C |
| Reaction Time | 3–4 hours |
| Solvent for Recrystallization | Ethanol |
| Yield Range | 60–70% |
Advanced Question: How can contradictory spectral data (e.g., NMR or IR) for this compound derivatives be resolved?
Methodological Answer:
Contradictions in spectral data often arise from tautomerism or solvent effects. For example, in ¹H NMR (DMSO-d6), methoxy protons (OCH₃) resonate at δ ~3.8–4.0 ppm, while bromo-substituted aromatic protons appear as doublets (δ ~7.4–8.1 ppm) . If discrepancies occur:
- Confirm solvent purity and deuterated solvent effects.
- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
- Cross-validate with FT-IR: Methoxy C-O stretching appears at ~1250 cm⁻¹, and aromatic C-Br at ~528 cm⁻¹ .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and sealed goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., brominating agents) .
- Waste Disposal: Collect halogenated waste separately and treat via professional biohazard services .
Advanced Question: How do substituents at the 2-position of quinazoline affect the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Electron-withdrawing groups (e.g., -Br) at the 8-position enhance electrophilicity, facilitating Suzuki-Miyaura couplings. For example:
- Palladium Catalysis: Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C for 18 hours.
- Yields: Vary between 50–85% depending on steric hindrance from methoxy groups .
| Substituent Effects | Reactivity Trend |
|---|---|
| Electron-Donating Groups | Reduced Cross-Coupling Efficiency |
| Electron-Withdrawing Groups | Enhanced Reactivity |
Basic Question: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (expected m/z ~255.0 for C₉H₈BrN₂O⁺).
- ¹³C NMR: Identify methoxy carbons at δ ~55 ppm and aromatic carbons adjacent to Br at δ ~120–130 ppm .
- Elemental Analysis: Validate %C, %H, %N within ±0.3% of theoretical values .
Advanced Question: How can conflicting biological activity data for this compound derivatives be interpreted?
Methodological Answer:
Discrepancies may arise from assay conditions or impurities. Mitigation strategies include:
- Purity Assessment: Use HPLC (C18 column, acetonitrile:H₂O gradient) to ensure >98% purity .
- Dose-Response Studies: Perform IC₅₀ assays in triplicate to account for variability.
- Structural Analogues: Compare with 6-bromo-2-chloroquinazoline (CAS 882672-05-1) to isolate substituent-specific effects .
Basic Question: What storage conditions maximize the stability of this compound?
Methodological Answer:
- Temperature: Store at 2–8°C in amber vials to prevent photodegradation .
- Atmosphere: Use argon or nitrogen to displace oxygen in sealed containers .
- Shelf Life: Typically 12–18 months under these conditions.
Advanced Question: What strategies optimize regioselectivity in the bromination of 6-methoxyquinazoline?
Methodological Answer:
Regioselectivity is controlled by:
- Directing Groups: Methoxy at C6 directs bromination to C8 via resonance effects.
- Reagent Choice: NBS (N-bromosuccinimide) in DMF at 0°C minimizes di-substitution .
- Kinetic vs. Thermodynamic Control: Lower temperatures favor C8 mono-bromination (kinetic product) .
Basic Question: How is this compound used in drug impurity profiling?
Methodological Answer:
It serves as a reference standard for:
- HPLC Calibration: Spiked into API samples to quantify impurity limits (e.g., 0.1% w/w threshold) .
- Degradation Studies: Monitor stability under stress conditions (heat, light, pH extremes) .
Advanced Question: What computational methods predict the reactivity of this compound in medicinal chemistry applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
